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Compound of Interest

3-(Aminocarbothioyl)pyridinium-1-
Compound Name:

olate
CAS No.: 85320-76-9
Cat. No.: B1621122

Get Quote

Executive Summary & Strategic Importance

3-(Aminocarbothioyl)pyridinium-1-olate (CAS: Related to 4621-66-3 parent / 1986-81-8 N-
oxide analog) represents a critical scaffold in the development of antitubercular agents and
NAD+ biosynthesis inhibitors. Structurally, it combines the electronic dipole of the pyridine N-
oxide with the reactivity of a thioamide group.

Key Applications:

» Antitubercular Prodrugs: An oxidized metabolite/analog of Ethionamide and Prothionamide,
relevant for overcoming isoniazid resistance.

» Bio-orthogonal Chemistry: The N-oxide moiety alters the electrophilicity of the pyridine ring,
enabling unique coordination chemistry with metalloenzymes.

o Metabolic Probes: Used to study the suppression of cytosolic NADPH pools in cancer cells.
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Retrosynthetic Analysis & Pathway Design

Direct oxidation of thionicotinamide (Route A) is chemically fraught; strong oxidants (e.g.,

, MCPBA) preferentially attack the sulfur atom, leading to sulfines (
) rather than the desired N-oxide.

Therefore, the Authoritative Route (Route B) utilizes a "Protect-then-Functionalize" logic:

» N-Oxidation of the Nitrile: 3-Cyanopyridine is oxidized to 3-cyanopyridine N-oxide. The nitrile
group is inert to these oxidation conditions.

o Thioamidation: The nitrile is converted to the thioamide using Hydrogen Sulfide (

) in a basic medium. This method preserves the delicate N-oxide oxygen.

Strategic Logic

Avoids S-oxidation

N-Oxidation Thioamidation
A SETTEE _(H202, Catalyst)__ [ 3-Cyanopyridine _(H2S, Et3N) _ _ 3-(Aminocarbothioyl)
yanopy N-oxide pyridinium-1-olate

Click to download full resolution via product page

Figure 1: Retrosynthetic logic prioritizing the stability of the sulfur moiety.

Experimental Protocols
Step 1: Synthesis of 3-Cyanopyridine N-oxide

This step establishes the N-oxide functionality before introducing the sulfur.
e Reagents: 3-Cyanopyridine (1.0 eq), 30% Hydrogen Peroxide (

, 5.0 eq), Sodium Tungstate (
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, 0.05 eq) or Urea-Hydrogen Peroxide (UHP).

Solvent: Acetic Acid or Methanol.[1]

Conditions: 70-80°C, 4—6 hours.

Protocol:

Dissolve 3-cyanopyridine (10.4 g, 100 mmol) in glacial acetic acid (50 mL).
Add Sodium Tungstate catalyst (1.65 g).
Add 30%

(15 mL) dropwise over 30 minutes to control the exotherm.

Heat the mixture to 80°C. Monitor via TLC (Ethyl Acetate/Methanol 9:1). The starting material
(

) will disappear, replaced by the N-oxide (
).

Quench & Isolation: Cool to room temperature. Neutralize excess acid with saturated

. Extract with chloroform (

mL).

Dry organic layer over

, filter, and concentrate in vacuo.

Yield: ~90-95% (White crystalline solid, mp 169-171°C).

Step 2: Thioamidation to 3-
(Aminocarbothioyl)pyridinium-1-olate

This reaction converts the nitrile to a thioamide without deoxygenating the pyridine ring.
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» Reagents: 3-Cyanopyridine N-oxide (from Step 1), Hydrogen Sulfide gas (

) or Ammonium Sulfide, Triethylamine (
).

e Solvent: Pyridine or Ethanol.
o Safety Note:
is highly toxic. Perform in a well-ventilated fume hood with gas scrubbers.

Protocol:

Dissolve 3-cyanopyridine N-oxide (5.0 g, 41.6 mmol) in absolute ethanol (40 mL) containing
triethylamine (4.0 mL).

o Gas Addition: Bubble a slow stream of dry

gas through the solution at 50-60°C for 2—-3 hours.

o Visual Cue: The solution will turn yellow/orange, and a precipitate may begin to form.
e Completion: Monitor via TLC. The nitrile spot will vanish.
o Work-up: Cool the mixture to 0°C. The product often crystallizes out.

« Filter the solid. If no precipitate forms, concentrate the solvent to 20% volume and add
diethyl ether to induce precipitation.

 Purification: Recrystallize from water or water/ethanol (1:1).
e Yield: ~75-80% (Yellowish crystals).

Characterization & Validation

The following data validates the structure, distinguishing it from the non-oxidized
thionicotinamide.
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Analytical Signatures Table

Technique

Parameter

Expected Value /
Observation

Structural Insight

IR Spectroscopy

1240 — 1280 cm

Strong band confirms

N-oxide presence.

1100 — 1150 cm

Characteristic

thioamide stretch.

3150 — 3350 cm

Doublet indicating

primary amide.

A1H-NMR (DMSO-d6)

H-2 (Proton adjacent
to N)

8.5 - 8.7 ppm

Deshielded, but less
than protonated

pyridine (

>9.0). Appears as a

singlet.

H-6 (Proton adjacent

Doublet. Shifted
upfield relative to

parent pyridine due to

to N) 8.3 -8.5 ppm
N-O electron
donation.
Broad singlets (1H
each), exchangeable
9.5-10.0 ppm with
Matches Formula
Mass Spectrometry ESI-MS (M+H) m/z ~155.02
Higher than parent
] ] thionicotinamide
Melting Point Range 205 — 210°C (dec)

(~187°C) due to
zwitterionic character.
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Mechanistic Insight: Nucleophilic Addition

The formation of the thioamide proceeds via the nucleophilic attack of the hydrosulfide anion (

) on the nitrile carbon, followed by proton transfer. The N-oxide oxygen does not participate,
preserved by the mild basic conditions.

Nitrile Activation Et3N HS- Attack C-S bond formation _ | imidothioate Proton Transfer _ | Tautomerization
(Base) "] on Nitrile Carbon 1 Intermediate "] to Thioamide

Click to download full resolution via product page

Figure 2: Mechanism of thioamide formation from nitrile precursors.

Safety & Handling

e Hydrogen Sulfide (

): Extremely hazardous neurotoxin. Use a closed system with a caustic scrubber (NaOH
solution) to neutralize effluent gas.

o Peroxides: When concentrating the N-oxidation reaction mixture, ensure no residual
peroxides remain (test with starch-iodide paper). Do not distill to dryness if peroxides are
present.

e Storage: The product is hygroscopic and light-sensitive. Store in amber vials under desiccant
at 4°C.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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